molecular formula C11H10N2O2 B8498331 Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy-

Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy-

Cat. No.: B8498331
M. Wt: 202.21 g/mol
InChI Key: UIJJNYWSCTZOID-UHFFFAOYSA-N
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Description

Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy- is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-hydroxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C11H10N2O2/c14-8-1-2-9-7(5-8)6-10-11(15)12-3-4-13(9)10/h1-2,5-6,14H,3-4H2,(H,12,15)

InChI Key

UIJJNYWSCTZOID-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)O)C=C2C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 10.1 g (21.8 mmol) 1-(2-tert-butoxycarbonylamino-ethyl)-5-(tert-butyl-dimethyl-silanyloxy)-1H-indole-2-carboxylic acid ethyl ester in 100 mL dichloromethane was cooled to 0° C. and 50.1 mL (74.7 g, 0.65 mol) trifluoroacetic acid were added dropwise within 5 min. The cooling bath was removed and after 1.5 hours the volatile components were removed at a rotary evaporator. The residue was dissolved in methanol and 12.1 g (87.5 mmol) potassium carbonate was added under cooling. The suspension was stirred for 64 hours at room temperature and then diluted with water. The solution was extracted three times with ethyl acetate and the combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated. The brown residue (5.3 g) was taken up in 20 mL tetrahydrofuran, the suspension was cooled to 0° C. and 21.8 mL (21.8 mmol; 1M solution in tetrahydrofuran) tetra-n-butylammonium fluoride solution was added. The cooling bath was removed and after 1 h stirring at room temperature the suspension was diluted with ethyl acetate and 10% aqueous ammonium chloride solution. Filtration gave a first batch of the product. The mother liquor was extracted six times with ethyl acetate. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered and partially evaporated. The formed suspension was filtered and the filter cake was washed with ethyl acetate to give a second batch of compound, in total 1.9 g (43%) of a light brown solid.
Name
1-(2-tert-butoxycarbonylamino-ethyl)-5-(tert-butyl-dimethyl-silanyloxy)-1H-indole-2-carboxylic acid ethyl ester
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
21.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
light brown solid
Quantity
1.9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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